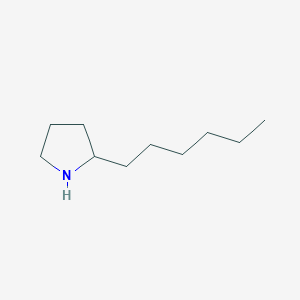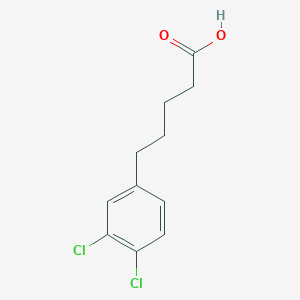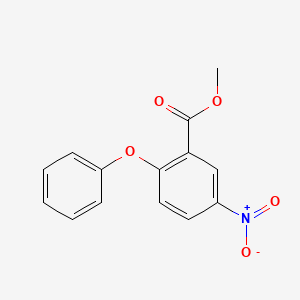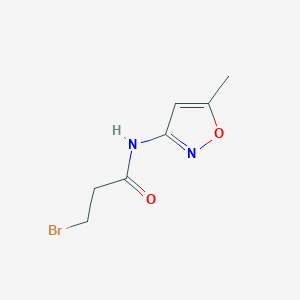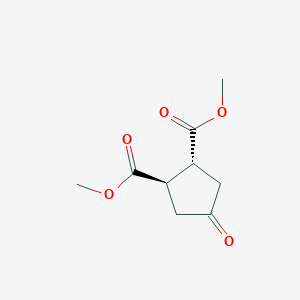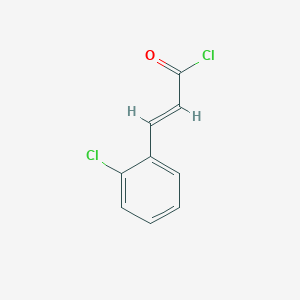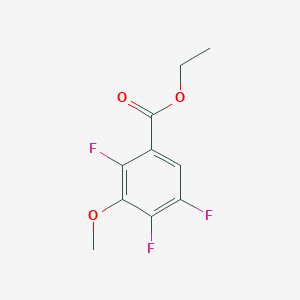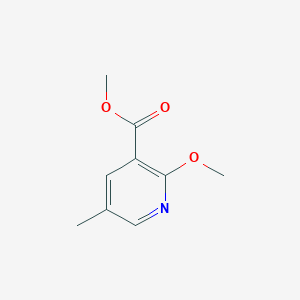![molecular formula C11H15F3N2O2 B3041795 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 369360-81-6](/img/structure/B3041795.png)
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Descripción general
Descripción
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a synthetic organic compound that features a hydrazine group, a trifluoromethyl-substituted phenoxy group, and a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol typically involves the following steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.
Introduction of the hydrazine group: The intermediate is then reacted with methylhydrazine under controlled conditions to introduce the hydrazine moiety.
Final assembly: The resulting compound is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azides, while substitution could introduce various functional groups onto the phenoxy ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydrazine and phenoxy groups.
Medicine: Potentially as a drug candidate or a lead compound for the development of new therapeutics.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol would depend on its specific biological target. Generally, compounds with hydrazine groups can act as enzyme inhibitors or reactive intermediates in biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methylhydrazino)-3-phenoxypropan-2-ol: Lacks the trifluoromethyl group, which may affect its biological activity and stability.
1-(1-Methylhydrazino)-3-[3-(chloromethyl)phenoxy]propan-2-ol: Contains a chloromethyl group instead of trifluoromethyl, potentially altering its reactivity and applications.
Uniqueness
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[amino(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-16(15)6-9(17)7-18-10-4-2-3-8(5-10)11(12,13)14/h2-5,9,17H,6-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVDRMNHGUYJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


